3-Aminoquinoxalin-2(1H)-one
Overview
Description
3-Aminoquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a quinoxaline ring system with an amino group at the third position and a keto group at the second position
Mechanism of Action
Target of Action
The primary target of 3-Aminoquinoxalin-2(1H)-one is the C-3 position of the quinoxalin-2(1H)-one molecule . This target plays a crucial role in the compound’s interaction with other molecules, particularly in reactions involving amination .
Mode of Action
This compound interacts with its targets through a process known as oxidative amination . This involves the addition of an amine group to the C-3 position of the quinoxalin-2(1H)-one molecule . The reaction is facilitated by copper catalysis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the C–H functionalization pathway . This pathway involves the formation of new bonds (C–C, C–N, C–P, C–S, and C–O) via the functionalization of the C–H bond of the quinoxalin-2(1H)-one molecule . The downstream effects of this pathway include the creation of a wide variety of functionalized quinoxalin-2(1H)-one derivatives .
Pharmacokinetics
The compound’s high yield in reactions suggests that it may have good bioavailability.
Result of Action
The result of this compound’s action is the formation of a wide variety of This compound derivatives . These derivatives are formed with good functional group tolerance , indicating that the compound’s action can result in a diverse range of molecular structures.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the copper-catalysed oxidative amination reaction is performed under mild reaction conditions , suggesting that the compound’s action, efficacy, and stability may be sensitive to temperature and other environmental conditions.
Biochemical Analysis
Biochemical Properties
The role of 3-Aminoquinoxalin-2(1H)-one in biochemical reactions primarily involves the process of amination . It interacts with primary or secondary amines as the nitrogen sources in the presence of a copper catalyst . The nature of these interactions involves the formation of a wide variety of 3-aminoquinoxalin-2(1H)-ones .
Cellular Effects
Quinoxalin-2(1H)-ones, the broader class of compounds to which this compound belongs, are known to exhibit significant bioactive properties, including antiviral, antidiabetic, antimicrobial, antibacterial, anticancer, anti-inflammatory, and protein kinase inhibitory activities .
Molecular Mechanism
The molecular mechanism of this compound involves copper-catalyzed oxidative C-3 amination . This process allows for the formation of a wide variety of 3-aminoquinoxalin-2(1H)-ones
Temporal Effects in Laboratory Settings
The synthesis of this compound has been demonstrated to be efficient, with good functional group tolerance .
Metabolic Pathways
The compound is involved in the process of amination, which is a key part of many metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoquinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one. One common method is the copper-catalyzed oxidative amination of quinoxalin-2(1H)-ones with primary or secondary amines. This method provides high yields and good functional group tolerance . Another approach involves the transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones, which is considered an environmentally benign synthetic route .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable and efficient synthetic strategies. The copper-catalyzed oxidative amination method is favored due to its high yield and mild reaction conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Aminoquinoxalin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group at the third position can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
3-Aminoquinoxalin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological research.
Medicine: Due to its biological activities, this compound is explored for potential therapeutic applications, including drug development.
Industry: The compound is used in the development of agrochemicals and other industrial products
Comparison with Similar Compounds
Quinoxalin-2(1H)-one: The parent compound without the amino group.
3-Methylquinoxalin-2(1H)-one: A similar compound with a methyl group instead of an amino group at the third position.
3-Phenylquinoxalin-2(1H)-one: A compound with a phenyl group at the third position.
Uniqueness: 3-Aminoquinoxalin-2(1H)-one is unique due to the presence of the amino group at the third position, which imparts distinct chemical and biological properties. This functional group allows for a wide range of chemical modifications and enhances the compound’s biological activities compared to its analogs .
Properties
IUPAC Name |
3-amino-1H-quinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H,(H2,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBADXPVZMYLKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406176 | |
Record name | 3-amino-1H-quinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35015-91-9 | |
Record name | 3-amino-1H-quinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key challenges in synthesizing unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones?
A: Synthesizing unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones often leads to the formation of regioisomers, posing a significant challenge. The specific isomer formed depends on the reactivity of the ring-closure reagent used in the synthesis. [] For example, using reagents like oxalomonoimidic acid esters or chloro(methylimino)acetic acid ethyl ester can lead to different ratios of isomers. []
Q2: How can NMR spectroscopy be used to distinguish between isomers of 3-aminoquinoxalin-2(1H)-one?
A: NMR techniques, specifically ¹H, ¹³C, and ¹⁵N NMR, are invaluable for identifying and characterizing the different isomers of this compound. [, ] These techniques provide detailed information about the arrangement of atoms within the molecule, allowing researchers to differentiate between isomers based on their unique spectral signatures.
Q3: What unexpected regioselectivity is observed during the nitration of 3-aminoquinoxalin-2(1H)-ones?
A: Nitration of 6,7-disubstituted-3-aminoquinoxalin-2(1H)-ones unexpectedly favors substitution at the 8-position, regardless of the electronic or steric effects of substituents on the aromatic ring or the amino group. [] This regioselectivity, confirmed through theoretical calculations and NMR studies, suggests that the nitronium ion preferentially attacks the monoprotonated form of the molecule at the 8-position. []
Q4: Can you describe an efficient method for synthesizing 3-aminoquinoxalin-2(1H)-ones?
A: A highly effective and practical approach involves a copper-catalyzed oxidative amination of quinoxalin-2(1H)-ones using readily available primary or secondary amines. [] This method offers several advantages, including high atom economy, simple operation, mild reaction conditions, and impressive yields of up to 98%. []
Q5: What alternative, metal-free approach exists for synthesizing N-acylated 3-aminoquinoxalin-2(1H)-ones?
A: A recently developed method utilizes visible light and a rhodamine B catalyst to promote the amidation of quinoxalin-2(1H)-ones with amides. [] This approach, conducted under mild, metal-free conditions using air as an oxidant, offers a sustainable and efficient route to diverse N-acylated this compound derivatives. []
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